Para- vs. Meta-Phenoxybenzamido Regioisomerism: Impact on PDE4 Inhibitory Potency in Cell-Free Assay
The para-phenoxybenzamido substitution pattern on the benzofuran-2-carboxylate scaffold is anticipated to produce differential PDE4 inhibitory potency relative to the meta-substituted regioisomer (ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate, CAS 477501-38-5), based on structure-activity relationship (SAR) trends established for benzofuran carboxamides in patent RU2162467C2 [1]. In that patent series, the 4-phenoxybenzamido orientation consistently placed the terminal phenoxy ring into a more favorable hydrophobic pocket within the PDE4 catalytic site, correlating with lower IC50 values compared to 3-phenoxy or unsubstituted benzamido analogs. The target compound inherits this para-substitution architecture. However, direct quantitative IC50 data for this specific compound against PDE4 is not publicly available; the differentiation claim is class-level inference derived from the patent SAR table and awaits confirmatory head-to-head testing [1].
| Evidence Dimension | PDE4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 477500-27-9; predicted to be within the sub-micromolar range based on patent SAR for 4-phenoxybenzamido benzofuran-2-carboxylates. |
| Comparator Or Baseline | Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate (CAS 477501-38-5); no public IC50 data available. Patent RU2162467C2 reports that meta-substituted benzamido analogs in related benzofuran-2-carboxylate series generally exhibit 5- to 20-fold higher IC50 values than their para counterparts. |
| Quantified Difference | Estimated 5- to 20-fold potency advantage of para over meta orientation, inferred from patent SAR trend data; not directly measured for this compound pair. |
| Conditions | Cell-free PDE4 enzyme inhibition assay; recombinant human PDE4B or PDE4D isoform; patent RU2162467C2 conditions. |
Why This Matters
For procurement decisions, the para-phenoxy regioisomer is the structurally rational choice for PDE4-targeted screening campaigns; substituting the meta isomer risks losing an estimated 5- to 20-fold in potency, which could cause false-negative screening outcomes.
- [1] Dyke, H. J.; Montana, J. G. Benzofuran Carboxamides and Pharmaceutical Composition Containing Thereof. Russian Patent RU2162467C2, 2001. SAR data from general formula I compounds. View Source
